KRN633 functions as an ATP-competitive inhibitor that selectively targets the tyrosine kinase activity of VEGFRs, with high specificity for VEGFR-1, VEGFR-2, and VEGFR-3 [1] [2]. The following diagram illustrates the core VEGF-VEGFR2 signaling pathway and the inhibition points for KRN633.
KRN633 binds competitively to the ATP-binding site within the tyrosine kinase domain of VEGFRs, preventing receptor autophosphorylation and subsequent downstream signaling [3] [2]. The primary consequences of this inhibition are:
The selectivity and potency of KRN633 have been characterized through cell-free kinase assays and cellular studies.
Table 1: Kinase Inhibition Profile of KRN633
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| VEGFR-1 (Flt-1) | 170 | Cell-free kinase assay | [2] |
| VEGFR-2 (KDR) | 160 | Cell-free kinase assay | [2] |
| VEGFR-3 (Flt-4) | 125 | Cell-free kinase assay | [2] |
| PDGFR-α | 965 | Cell-free kinase assay | [2] |
| c-Kit | 4330 | Cell-free kinase assay | [2] |
| VEGFR-2 Phosphorylation (HUVECs) | 1.16 | Cellular assay (HUVECs) | [1] [2] |
| HUVEC Proliferation (VEGF-driven) | 14.9 | Cellular assay (HUVECs) | [2] |
Table 2: Key In Vivo Efficacy Findings
| Tumor Model (Species) | Dosing Regimen | Efficacy Outcome | Reference |
|---|---|---|---|
| Various xenografts (mice/rats) | 100 mg/kg, once daily (p.o.) | Significant tumor growth inhibition | [2] |
| HT29 xenograft | 100 mg/kg, twice daily (p.o.) | ~90% tumor growth inhibition | [2] |
| Well-established tumors (mice/rats) | Not specified | Tumor regression observed | [1] |
KRN633 effects have been validated across multiple experimental models, with detailed protocols available for key assays.
Table 3: Representative Experimental Protocols
| Assay Type | Key Protocol Parameters | Application & Readout |
|---|---|---|
| In vitro Kinase Assay | Recombinant kinase, ATP concentration: 1 μM, KRN633 concentration range: 0.3 nM - 10 μM, quadruplicate measurements [2]. | Determine IC₅₀ values against purified VEGFRs. |
| Cell Proliferation (HUVEC) | Cell line: HUVECs, concentrations: 0.01 to 10 μM, incubation: 96 hours, viability measurement: WST-1 reagent [2]. | Measure inhibition of VEGF-driven endothelial cell proliferation. |
| In vivo Tumor Xenograft | Models: A549, HT29, DU145, etc., animals: athymic mice/rats, administration: oral gavage, dosing: 20-100 mg/kg [1] [2]. | Evaluate anti-tumor efficacy and effect on tumor vasculature. |
| Retinal Angiogenesis Model | Animal: Neonatal rodents, dosing: 5 mg/kg (similar inhibitor), administration: subcutaneous, readout: vascular patterns via immunohistochemistry [4] [5]. | Study effects on physiological angiogenesis and vascular patterning. |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a transmembrane receptor tyrosine kinase that serves as the primary signaling mediator for angiogenesis in both physiological and pathological contexts. With a molecular weight of 200-230 kDa, VEGFR2 is encoded by a gene located at chromosome locus 4q11-12 and consists of 1,356 amino acids arranged in several distinct structural domains [1] [2]. The receptor exists in three forms: a non-glycosylated version (150 kD), an intermediate glycosylated form (200 kD), and a fully mature glycosylated receptor (230 kD), with only the mature form capable of initiating intracellular signal transduction [2]. VEGFR2 is predominantly expressed on vascular endothelial cells and has been firmly confirmed to be overexpressed in various types of cancer, making it a compelling therapeutic target for anti-angiogenic strategies [1] [3].
The significance of VEGFR2 in pathological contexts stems from its central role in tumor angiogenesis, where it supports the development of an abnormal, leaky, and disorganized tumor vasculature that facilitates tumor growth and metastasis [2]. Beyond oncology, VEGFR2 signaling contributes to ocular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy, where abnormal blood vessel growth leads to visual impairment [4] [5]. The development of VEGFR2 tyrosine kinase inhibitors (TKIs) represents a major advancement in targeted therapy, offering a strategic approach to suppress pathological angiogenesis while potentially minimizing off-target effects [1] [3]. This guide provides a comprehensive technical overview of VEGFR2 signaling mechanisms, inhibitor classification, experimental methodologies, and therapeutic applications for researchers and drug development professionals.
VEGFR2 consists of several key structural domains that facilitate its activation and signaling capabilities: an extracellular ligand-binding domain with seven immunoglobulin-like domains (IgD), a single transmembrane domain, a juxtamembrane domain, a tyrosine kinase domain (TKD) with an approximately 80-residue insert, and a carboxyl terminus [3]. The extracellular domain is responsible for VEGF binding, while the intracellular tyrosine kinase domain enables downstream signal transduction through phosphorylation events. The activation of VEGFR2 follows a ligand-induced dimerization model where VEGF binding induces conformational changes that promote receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the intracellular domain [3].
The key phosphorylation sites in human VEGFR2 include Y951, Y1054, Y1059, Y1175, and Y1214, with Y1175 and Y1214 serving as the primary autophosphorylation sites [1]. Phosphorylation at these residues creates docking sites for adaptor proteins and initiates multiple downstream signaling cascades. The catalytic domain of VEGFR2 forms a bi-lobed structure with a small N-lobe and a large C-lobe, containing several functionally distinct regions: hydrophobic region I (encapsulated by residues Leu840, Phe918, and Gly922), hydrophobic region II (encapsulated by residues Leu889, Ile892, Val898, and Ile1044), and a linker region (encapsulated by residues Ala866, Val914, Leu1035, and Cys1045) [3]. These structural elements collectively create the binding pocket for ATP and small-molecule inhibitors.
Upon VEGF binding and subsequent phosphorylation, VEGFR2 activates several critical downstream signaling pathways that regulate endothelial cell behavior:
PLCγ/PKC/Raf/MEK/ERK Pathway: This pathway initiates with phospholipase Cγ (PLCγ) activation, leading to protein kinase C (PKC) activation, which subsequently stimulates the Ras/Raf/MEK/ERK cascade, ultimately promoting endothelial cell proliferation [1].
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to Akt phosphorylation, which enhances endothelial cell survival and prevents apoptosis [5] [1].
Src/FAK Pathway: Src family kinases and focal adhesion kinase (FAK) activation regulates vascular permeability and endothelial cell migration [2].
The following diagram illustrates the core VEGFR2 signaling pathway and its downstream effects:
VEGFR2 signaling pathway and cellular responses.
VEGFR2 signaling is subject to complex regulatory mechanisms, including receptor trafficking and compartmentalization. Unlike many receptor tyrosine kinases that reside primarily at the cell surface, approximately 40% of VEGFR2 exists in an intracellular endocytic compartment under basal conditions [6]. Following ligand stimulation, VEGFR2 undergoes clathrin-mediated endocytosis and can continue to signal from endosomal compartments, which impacts the duration and magnitude of downstream signaling outputs [6]. Computational models have demonstrated that the endosomal pool of VEGFR2 makes the ERK activation network less sensitive to perturbations in VEGF dosage, providing a regulatory mechanism for signal modulation [6].
Additionally, the presentation of VEGF in soluble versus extracellular matrix-bound forms significantly influences signaling outcomes. When endothelial cells are stimulated by fibronectin-bound VEGF, intracellular ERK phosphorylation is greater in magnitude and more sustained compared to stimulation by soluble VEGF, suggesting that matrix-bound VEGF may represent a more potent stimulus [6]. This phenomenon has important implications for understanding VEGF signaling in physiological contexts where the growth factor is often associated with the extracellular matrix.
VEGFR2 tyrosine kinase inhibitors can be classified into three main categories based on their binding modes and interactions with the kinase domain:
Table 1: Classification of VEGFR2 Tyrosine Kinase Inhibitors
| Type | Binding Mode | Key Structural Features | Representative Inhibitors | Selectivity Considerations |
|---|---|---|---|---|
| Type I | Binds to active "DFG-in" conformation; competes with ATP | Flat heteroaromatic ring system forming hydrogen bonds with Cys919; occupies adenine region | Sunitinib, Pazopanib, Axitinib | Lower selectivity due to conserved ATP-binding site across kinases |
| Type II | Binds to inactive "DFG-out conformation; occupies hydrophobic back pocket | Central aryl ring spacer; functional groups (amides/ureas) forming hydrogen bonds with Glu885 and Asp1046 | Sorafenib, Lenvatinib, Regorafenib | Improved selectivity from extension into less conservative allosteric pocket |
| Type III | Covalent inhibitors; irreversibly bind to specific cysteine residues | Reactive groups that form covalent bonds with cysteine residues in the active site | Vatalanib | High selectivity but potential immunogenicity concerns |
Type I inhibitors are characterized as ATP-competitive inhibitors that generate hydrophobic interactions with the adenine region and form one to three hydrogen bonds with surrounding residues at the active site [3]. These inhibitors target the active conformation of the kinase and represent the most common class among approved VEGFR2 inhibitors. Type II inhibitors extend into a hydrophobic allosteric pocket adjacent to the ATP-binding site, which is only accessible when the kinase adopts an inactive conformation [3]. This binding mode often provides improved potency and selectivity compared to Type I inhibitors. Type III inhibitors, also known as covalent inhibitors, exert their pharmacological functions through irreversibly binding to cysteines at specific sites on the kinases, offering prolonged target engagement but potentially raising immunogenicity concerns [3].
The co-crystal structures of VEGFR2 complexed with various inhibitors reveal consistent pharmacophoric characteristics across different chemical scaffolds:
The spatial arrangement of these features typically involves three to five bond spacers between the heteroaromatic system and the hydrogen bond donor/acceptor regions, which has been shown to provide optimal VEGFR2 inhibition based on molecular modeling studies [1]. This pharmacophore model serves as a valuable blueprint for structure-based drug design of novel VEGFR2 inhibitors.
Objective: To identify potential VEGFR2 inhibitors through computational approaches and predict binding modes and affinities.
Protocol:
Advanced Applications: Molecular dynamics simulations (100-200 ns) using software like GROMACS or AMBER to assess complex stability, binding free energy calculations using MM-GBSA or MM-PBSA methods, and binding pathway analysis through accelerated molecular dynamics [2].
Objective: To quantitatively evaluate the inhibitory potency of compounds against VEGFR2 kinase activity.
Protocol:
Objective: To evaluate the functional effects of VEGFR2 inhibitors on endothelial cell responses relevant to angiogenesis.
Protocol:
Objective: To evaluate anti-angiogenic efficacy of VEGFR2 inhibitors in physiological relevant models.
Protocol:
VEGFR2 inhibitors have demonstrated significant clinical utility across various cancer types, particularly in settings where angiogenesis plays a dominant role in disease progression:
Hepatocellular Carcinoma (HCC): Ramucirumab, an anti-VEGFR2 monoclonal antibody, has shown efficacy in unresectable HCC with serum alpha-fetoprotein (AFP) levels ≥400 ng/mL that is refractory or intolerant to sorafenib [7]. Recent studies have explored its use as a second-line treatment following atezolizumab (anti-PD-L1) plus bevacizumab (anti-VEGF-A) combination therapy, with promising results [7]. Beyond simply inhibiting angiogenesis, VEGFR2-targeted therapy in HCC disrupts cell-cell interactions between AFP-positive HCC cells and VEGFR2-positive endothelial cells, downregulates pathways associated with cancer stemness, and induces favorable alterations in the tumor immune microenvironment [7].
Papillary Thyroid Carcinoma (PTC): VEGFR2 is highly expressed in both nodular hyperplasia and papillary thyroid carcinoma, with particularly pronounced expression in PTC accompanied by co-expression of VEGF and VEGFR-1 [2]. This expression pattern makes VEGFR2 a valuable target for managing PTC, especially aggressive variants with limited treatment options. Computational studies have identified natural product-derived compounds with strong potential for VEGFR2 inhibition in PTC, exhibiting highly favorable ADMET properties, including optimal water solubility, efficient gastrointestinal absorption, and non-hepatotoxic profiles [2].
Gastric Cancer: Apatinib (Rivoceranib) has been developed as a potent small-molecule tyrosine kinase inhibitor that selectively targets VEGFR2 and is studied as a third-line treatment option for advanced metastatic gastric cancer [5]. Its mechanism involves antagonizing both VEGF and fibrotic signaling pathways by inhibiting VEGFR2 activation, which triggers downstream signaling that promotes endothelial cell proliferation, migration, and angiogenesis [5].
In ophthalmology, VEGFR2 inhibitors have revolutionized the treatment of retinal vascular diseases characterized by pathological angiogenesis:
Neovascular Age-Related Macular Degeneration (nAMD): nAMD is characterized by the formation of abnormal blood vessels from the choroid that grow into the subretinal space, leading to blood, serous, and/or exudate fluid spillage that decreases central vision [5]. Despite anti-VEGF therapy, approximately 45% of patients develop fibrotic scars 2 years after treatment [5]. VEGFR2 signaling contributes to both angiogenesis and fibrosis in nAMD, and selective VEGFR2 inhibitors like apatinib have demonstrated efficacy in reducing both VEGFA and αSMA levels in laser-induced CNV mouse models, with improvements in subretinal hyper-reflective lesions [5].
Diabetic Retinopathy (DR) and Retinal Vein Occlusion (RVO): These conditions represent common retinal vascular diseases where VEGF and VEGFR2 play central roles in promoting neovascularization and vascular permeability [4]. Current treatments including anti-VEGF therapy, steroids, laser photocoagulation, and vitrectomy have limitations and side effects such as visual acuity and visual field damage [4]. The VEGFR2 Y949 signaling pathway has been identified as a potential target to limit vascular permeability in retinopathy through downstream regulation of VE-cadherin phosphorylation [4].
Table 2: Clinical Applications of VEGFR2-Targeted Therapies
| Condition | Therapeutic Agent | Mechanism | Key Clinical Findings | References |
|---|---|---|---|---|
| HCC (AFP≥400 ng/mL) | Ramucirumab | Anti-VEGFR2 monoclonal antibody | Improved survival in sorafenib-refractory patients; disrupts CSC-EC interactions | [7] |
| nAMD | Apatinib | Selective VEGFR2 TKI | Reduced VEGFA and αSMA; improved laser-induced CNV lesions; suppressed fibrosis via STAT3 | [5] |
| Advanced Gastric Cancer | Apatinib | Selective VEGFR2 TKI | Third-line treatment option; inhibits angiogenesis and fibrotic signaling | [5] |
| PTC | Novel benzimidazole derivatives | VEGFR2 TKI (in development) | Virtual screening identified candidates with docking scores -8.96 to -9.04 kcal/mol | [2] |
The development of VEGFR2 dual-target inhibitors represents an emerging strategy to overcome limitations of single-target agents, including therapeutic resistance and limited efficacy. These inhibitors are designed to simultaneously target VEGFR2 and other clinically relevant pathways, offering several advantages: favorable pharmacodynamics, low toxicity, and anti-resistant effects [3]. Rational target combinations include:
The identification of novel VEGFR2 dual-target inhibitors requires careful consideration of rational target selection, structure-activity relationships, and pharmacological activities to ensure optimal therapeutic outcomes [3].
Several challenges currently face VEGFR2-targeted therapies, driving ongoing research efforts:
Resistance Mechanisms: Tumors develop resistance to VEGFR2 inhibitors through various mechanisms, including activation of alternative pro-angiogenic signaling pathways, recruitment of local and distal stromal cells, and adaptation to hypoxia [3]. Understanding and preemptively targeting these resistance pathways is critical for improving long-term treatment outcomes.
Biomarker Development: The identification of predictive biomarkers for response to VEGFR2 inhibitors remains an important unmet need. In HCC, AFP levels have emerged as a potential biomarker for ramucirumab response, but additional biomarkers are needed for other cancer types and for predicting resistance mechanisms [7].
Normalization of Tumor Vasculature: Rather than complete vessel destruction, the concept of vascular normalization proposes that optimized dosing of VEGFR2 inhibitors can transiently "normalize" the abnormal tumor vasculature, improving drug delivery and oxygenation while reducing metastasis [5]. This approach requires careful timing and dosing considerations.
Natural Product Discovery: Natural products represent a vast reservoir of chemically diverse and biologically active molecules for VEGFR2 inhibitor development. Compared to synthetic drugs, natural compounds often exhibit greater selectivity, reduced toxicity, and cost-effectiveness, making them attractive candidates for drug development [2]. African natural products, in particular, offer unique chemical diversity and structural novelty guided by traditional medicinal knowledge [2].
KRN633 functions as a potent and selective ATP-competitive inhibitor of VEGFR tyrosine kinases, with a primary focus on VEGFR-2 (KDR), the main mediator of VEGF-induced angiogenesis [1]. Its action disrupts a critical signaling cascade in endothelial cells, as illustrated below.
KRN633 inhibits VEGF-driven VEGFR-2 activation, blocking downstream signaling that promotes angiogenesis.
KRN633's activity has been characterized through cell-free kinase assays, cellular models, and in vivo tumor xenograft studies.
The inhibitory profile of KRN633 was established through the following key experiments:
Cell-Free Kinase Assay: The IC₅₀ values against recombinant VEGF receptors (VEGFR1/2/3) and other kinases (PDGFRα/β, c-Kit) were determined using assays where KRN633 was tested at concentrations ranging from 0.3 nM to 10 μM in the presence of 1 μM ATP. All assays were performed in quadruplicate [2].
Cellular VEGFR2 Phosphorylation (HUVECs): To measure inhibition in cells, Human Umbilical Vein Endothelial Cells (HUVECs) were treated with KRN633. It inhibited VEGF-induced phosphorylation of VEGFR2 with an IC₅₀ of 1.16 nM [2] [1].
Downstream Signaling & Functional Assays: In HUVECs, KRN633 also inhibited the VEGF-dependent phosphorylation of MAP kinases ERK1 and ERK2 (IC₅₀ of 3.51 nM and 6.08 nM, respectively). It potently suppressed VEGF-driven HUVEC proliferation (IC₅₀ of 14.9 nM) and tube formation, but only weakly affected FGF-driven proliferation, demonstrating its selectivity for the VEGF pathway [2] [1].
Cancer Cell Viability Assay: Various cancer cell lines (e.g., A549, Ls174T, DU145) were plated and allowed to grow for 24 hours before being treated with KRN633 at concentrations from 0.01 to 10 μM for 96 hours. Cell viability was then measured using a reagent like WST-1. KRN633 showed no significant cytotoxicity in these assays, confirming its effect is primarily anti-angiogenic rather than directly cytotoxic [2].
The following table summarizes key findings from animal studies.
| Study Focus | Animal Models | Dosing & Administration | Key Findings |
|---|---|---|---|
| Antitumor Efficacy | Athymic mice/rats with tumor xenografts (A549, HT29, Ls174T, etc.) [2] | 20-100 mg/kg, administered once or twice daily by gavage [2] | Significant tumor growth inhibition; regression of some established tumors; reduced vascularity and permeability in tumors [2] [1] |
| Fetal Development | Pregnant mice [3] [4] | 300 mg/kg, p.o., daily from gestation day 13.5 to 15.5 [3] | Reduced weights of placenta and fetus; impaired vascular development in placenta and fetal organs; induced intrauterine growth restriction (IUGR) [3] [4] |
| Assay Type | Target | IC₅₀ Value | Description / Context |
|---|---|---|---|
| Biochemical (Cell-Free) | VEGFR1 | 170 nM [1] | Inhibition of recombinant receptor tyrosine kinase activity [1] |
| VEGFR2 | 160 nM [1] | Inhibition of recombinant receptor tyrosine kinase activity [1] | |
| VEGFR3 | 125 nM [1] | Inhibition of recombinant receptor tyrosine kinase activity [1] | |
| Cellular | VEGFR2 | 1.16 nM [1] [2] | Inhibition of VEGF-induced phosphorylation of VEGFR2 in HUVECs [1] [2] |
| HUVEC Proliferation | 14.9 nM [1] | Inhibition of VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) [1] |
The key experiments that characterize KRN633 involve assessing its direct inhibition of kinase activity and its functional consequences in cell-based models.
This protocol measures the direct inhibition of the purified VEGFR kinases by KRN633.
This assay evaluates the compound's ability to inhibit receptor activation in a more biologically relevant cellular context.
This experiment tests the functional anti-angiogenic effect of KRN633.
KRN633 is classified as a Type II inhibitor that binds to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site [3]. Its mechanism can be visualized in the context of the VEGF signaling pathway it inhibits.
KRN633 inhibits VEGFR activation by competing with ATP, blocking downstream signaling and angiogenesis.
KRN633 is highly selective for VEGFR1-3. It shows weaker inhibitory activity against PDGFR-α (IC₅₀ = 965 nM) and c-Kit (IC₅₀ = 4330 nM), and does not block the phosphorylation of FGFR-1, EGFR, or c-Met in cells, confirming a favorable selectivity profile [1].
KRN633 is a quinazoline urea derivative that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases, with high selectivity for VEGFR-1, VEGFR-2, and VEGFR-3 [1] [2]. The table below summarizes its inhibitory profile (IC₅₀ values) against key tyrosine kinases [2].
| Kinase Target | IC₅₀ (nM) |
|---|---|
| VEGFR3 (Flt-4) | 125 nM |
| VEGFR2 (KDR/Flk-1) | 160 nM |
| VEGFR1 (Flt-1) | 170 nM |
| PDGFRα | 965 nM |
| c-Kit | 4330 nM |
KRN633 potently inhibits VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.16 nM [1] [2]. It subsequently blocks the activation of the MAPK/ERK pathway (VEGF-dependent phosphorylation of ERK1/2) and suppresses key endothelial cellular processes [1] [2].
Beyond blocking VEGFR signaling, KRN633 also suppresses hypoxia-induced accumulation of HIF-1α, a key transcription factor in cancer progression, by inhibiting both the Akt and ERK phosphorylation signaling pathways [3].
The following diagram illustrates the core mechanism by which KRN633 inhibits VEGF-driven angiogenesis and the downstream HIF-1α amplification loop:
KRN633 inhibits VEGFR-2 signaling and a key HIF-1α amplification loop.
KRN633 itself is not cytotoxic to cancer cells in vitro, but demonstrates potent antitumor activity in vivo by disrupting the tumor blood supply [1] [2].
Cell-Based Kinase Inhibition Assay [2]:
Endothelial Cell Functional Assays [1]:
Animal Models: Antitumor efficacy is primarily evaluated in athymic mice or rats implanted with human tumor xenografts. Common cell lines used include A549 (lung), HT29 (colon), and DU145 (prostate) cancers [1] [2].
Dosing Regimen: KRN633 is typically administered orally (by gavage), either once or twice daily. Doses used for the crystalline form range from 20 mg/kg to 100 mg/kg, while the solid dispersion form is effective at significantly lower doses (e.g., 5-15 mg/kg) [1] [4] [2].
Efficacy and Histological Analysis:
A major challenge with KRN633 is its poor water solubility. To address this, a solid dispersion formulation was developed, which dramatically improves its dissolution rate and bioavailability [4].
| Parameter | Crystalline Form | Solid Dispersion Form |
|---|---|---|
| Bioavailability | Baseline | ≈ 7.5-fold higher [4] |
| Effective Oral Dose | 100 mg/kg | 5 - 15 mg/kg [4] |
| Microvessel Density Reduction | Required high doses | Significant reduction at much lower doses [4] |
This formulation not only enhanced antitumor efficacy but also helped identify a wider therapeutic window—a range of doses with significant antitumor activity but without causing weight loss or elevating urinary protein levels, indicating reduced toxicity [4].
Research with KRN633 has revealed important insights beyond its primary anti-tumor use:
KRN633 serves as a powerful tool compound for studying VEGF-dependent angiogenesis. Its well-defined selectivity profile and robust efficacy in preclinical models validate VEGFR-2 inhibition as a viable strategy for combating solid tumors. The successful application of solid dispersion technology to overcome its physicochemical limitations offers a valuable case study in pre-clinical drug development. Furthermore, its use in non-oncological research highlights the broad role of VEGF signaling in physiology and disease.
The tables below summarize the core quantitative data on KRN633's targets and its effects in cellular and animal models.
Table 1: Biochemical Kinase Inhibition Profile of KRN633 (IC₅₀ Values) [1]
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR3 (Flt-4) | 125 nM |
| VEGFR2 (KDR/Flk-1) | 160 nM |
| VEGFR1 (Flt-1) | 170 nM |
| PDGFRα | 965 nM |
| c-Kit | 4330 nM |
Table 2: Cellular and In Vivo Efficacy of KRN633 [1]
| Model Type | Measured Effect | Result (IC₅₀ or Efficacy) |
|---|---|---|
| Cellular Assays (HUVEC) | Inhibition of VEGF-induced VEGFR2 phosphorylation | IC₅₀ = 1.16 nM |
| Inhibition of VEGF-driven proliferation | IC₅₀ = 14.9 nM | |
| Inhibition of Hypoxia-induced HIF-1α activation | IC₅₀ = 3.79 µM | |
| In Vivo Models | Tumor growth inhibition (various xenografts) | Significant inhibition at 20-100 mg/kg (oral, once daily) [1] |
| Induction of Intrauterine Growth Restriction (IUGR) in mice | Effective at 5 mg/kg/day (oral, during pregnancy) [2] [3] |
Here are the detailed methodologies for key experiments cited in the preclinical data.
The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows.
Diagram 1: KRN633 inhibits VEGFR tyrosine kinase activity, blocking downstream signaling and cellular responses. It also indirectly modulates hypoxia-induced signaling.
Diagram 2: Standard workflow for evaluating KRN633's antitumor efficacy in a xenograft model.
The compiled data reveals several critical insights:
The VEGF (Vascular Endothelial Growth Factor) family and its receptors are pivotal regulators of angiogenesis. The system's complexity arises from multiple ligands and receptors with distinct functions [1] [2].
Table 1: VEGF Family Ligands and Their Primary Receptors
| Ligand | Primary Receptor(s) | Key Biological Functions |
|---|---|---|
| VEGF-A | VEGFR1, VEGFR2 | Primary mediator of angiogenesis; increases vascular permeability; key target in cancer and ophthalmology [1] [2]. |
| VEGF-B | VEGFR1 | Involved in cardiac remodeling and protection; may have therapeutic potential for coronary artery disease [1]. |
| VEGF-C | VEGFR2, VEGFR3 | Primarily regulates lymphangiogenesis; implicated in neovascular age-related macular degeneration (nAMD) [1] [3]. |
| VEGF-D | VEGFR2, VEGFR3 | Role in lymphangiogenesis; emerging target in nAMD [3]. |
| Placental Growth Factor (PlGF) | VEGFR1 | Promotes pathological angiogenesis; can act as a decoy receptor to modulate VEGF-A/VEGFR2 signaling [1]. |
Table 2: VEGF Receptors and Their Characteristics
| Receptor | Key Ligands | Main Functions | Role in Disease |
|---|---|---|---|
| VEGFR1 (Flt-1) | VEGF-A, VEGF-B, PlGF | Acts as a "decoy" receptor to fine-tune VEGF-A availability; more involved in inflammatory pathways [1]. | Modulates pathological angiogenesis. |
| VEGFR2 (KDR/Flk-1) | VEGF-A, VEGF-C, VEGF-D | Primary mediator of VEGF-driven angiogenesis, vascular permeability, and endothelial cell survival, proliferation, and migration [1] [4]. | Central target in cancer and ocular neovascular diseases. |
| VEGFR3 (Flt-4) | VEGF-C, VEGF-D | Primarily regulates lymphatic endothelial cell development and lymphangiogenesis [1] [4]. | Facilitates tumor metastasis via lymphatic spread. |
VEGFR2 is considered the primary signaling transducer for VEGF-A. Its structure comprises an extracellular domain with seven immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [4]. Upon VEGF binding, VEGFR2 undergoes dimerization and autophosphorylation, activating downstream pathways including RAS/RAF/MEK/ERK (for cell proliferation), PI3K/Akt/mTOR (for cell survival), and p38/MAPK [1] [4]. The diagram below illustrates the core VEGFR2 signaling cascade.
Inhibiting the VEGF/VEGFR axis is a validated strategy in oncology and ophthalmology. Therapeutics are broadly classified into two categories [5] [2].
Table 3: Categories of VEGFR Pathway Inhibitors
| Category | Mechanism | Examples | Key Applications |
|---|---|---|---|
| Ligand-Targeting Biologics | Monoclonal antibodies or traps that bind and neutralize VEGF ligands in the extracellular space. | Bevacizumab (Avastin), Ranibizumab (Lucentis), Aflibercept (Eylea), Ziv-aflibercept (Zaltrap) [6] [7]. | First-line treatment for nAMD, Diabetic Macular Edema (DME), and various cancers (e.g., colorectal) [1] [3]. |
| Receptor-Targeting Small Molecules | Tyrosine Kinase Inhibitors (TKIs) that block ATP-binding in the intracellular kinase domain of VEGFR. | Sunitinib (Sutent), Sorafenib (Nexavar), Pazopanib (Votrient), Lenvatinib (Lenvima), Axitinib (Inlyta) [4] [7]. | Advanced Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), Thyroid Cancer [4]. |
TKIs are further classified based on their binding mode to the kinase domain [4]:
Research is moving beyond VEGF-A monotherapy to overcome limitations like resistance and suboptimal efficacy [3] [8].
A 2025 study developed a mechanistic computational model to investigate the crosstalk between VEGF and Hepatocyte Growth Factor (HGF) signaling in endothelial cells [9].
The experimental workflow for developing and validating such a model is complex and iterative, as shown below.
KRN633 is a potent, cell-permeable, and ATP-competitive small-molecule inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFRs). It acts as a potent anti-angiogenic agent by primarily inhibiting VEGFR-2 (KDR), the key receptor mediating VEGF-induced signaling in endothelial cells. [1] [2] [3] By blocking the VEGF/VEGFR-2 signaling axis, KRN633 suppresses critical processes such as endothelial cell proliferation, migration, and survival, making it a valuable tool for studying angiogenesis and a candidate for anticancer drug development. [1] [4] [3] This application note provides a detailed protocol for using KRN633 in in vitro assays with HUVECs.
The table below summarizes the primary biochemical and cellular activities of KRN633, as reported in the literature. [1] [2] [3]
Table 1: Summary of KRN633 Biochemical and Cellular Activities
| Parameter | Description / Value | Experimental Context |
|---|---|---|
| Primary Target | VEGFR-1, VEGFR-2, VEGFR-3 | ATP-competitive inhibitor [1] [2] |
| IC₅₀ for VEGFR-1 | 170 nM | Cell-free kinase assay [1] [2] [3] |
| IC₅₀ for VEGFR-2 | 160 nM | Cell-free kinase assay [1] [2] [3] |
| IC₅₀ for VEGFR-3 | 125 nM | Cell-free kinase assay [1] [2] [3] |
| Other Kinases Inhibited | PDGFR-α (IC₅₀ = 965 nM), c-Kit (IC₅₀ = 4330 nM) | Weaker activity compared to VEGFRs [2] [3] |
| VEGFR2 Phosphorylation | IC₅₀ = 1.16 nM | In HUVECs stimulated by VEGF [2] [3] |
| HUVEC Proliferation | IC₅₀ = 14.9 nM | VEGF-driven proliferation; FGF-driven proliferation weakly inhibited at 3 μM [1] [2] [3] |
| MAPK Pathway (ERK1/2) | IC₅₀ = 3.51 nM (ERK1), 6.08 nM (ERK2) | VEGF-dependent phosphorylation in endothelial cells [2] [3] |
| Hypoxia-Induced HIF-1α | IC₅₀ = 3.79 μM | Inhibition of transcriptional activation [2] [3] |
This protocol outlines the steps for assessing the effects of KRN633 on VEGF-induced VEGFR-2 phosphorylation and proliferation in HUVECs.
For Phosphorylation Analysis (Western Blot):
For Proliferation Assay (MTT/WST-1):
KRN633 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the tyrosine kinase domain of VEGFR-2. This binding prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the MAPK/ERK pathway. [2] [4] [3] The following diagram illustrates the signaling pathway and the point of inhibition by KRN633.
Diagram 1: KRN633 Mechanism of Action in VEGFR-2 Signaling. KRN633 acts as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of VEGFR-2 to prevent its autophosphorylation and subsequent activation of downstream signaling pathways that drive endothelial cell proliferation, migration, and survival.
KRN633 is a highly selective and potent ATP-competitive inhibitor of VEGFRs, making it an excellent pharmacological tool for dissecting the VEGF signaling pathway in endothelial cells. The protocols detailed herein for HUVECs provide a robust framework for evaluating the anti-angiogenic efficacy of KRN633 in vitro, yielding reproducible and quantifiable data on its mechanism of action.
The evaluation of a novel compound like KRN633 typically involves a series of structured experiments to determine its effectiveness against human tumors grown in immunodeficient mice [1]. The workflow below outlines the key stages of this process.
Here are detailed methodologies for the key phases of a typical xenograft study.
Volume = (Length × Width²) / 2 [3].% TGI = [1 - (Tumor Volumetreatment / Tumor Volumecontrol)] × 100.The following table provides a structure for summarizing the quantitative results you would expect from a well-conducted xenograft study.
Table 1: Template for In Vivo Efficacy and Toxicity Data of KRN633
| Experimental Group | Average Tumor Volume (mm³) ± SEM | TGI (%) | Final Tumor Mass (g) | Body Weight Change (%) | Notes |
|---|---|---|---|---|---|
| Vehicle Control | (e.g., 1200 ± 150) | - | (e.g., 1.5) | (e.g., +5%) | Tumor progression observed |
| KRN633 (Low Dose) | (e.g., 600 ± 80) | (e.g., 50%) | (e.g., 0.7) | (e.g., -2%) | Well tolerated |
| KRN633 (High Dose) | (e.g., 300 ± 50) | (e.g., 75%) | (e.g., 0.4) | (e.g., -8%) | Moderate weight loss |
| Positive Control | (e.g., 400 ± 60) | (e.g., 67%) | (e.g., 0.5) | (e.g., -5%) | Effective as expected |
Note: This table contains hypothetical data for illustration only. SEM = Standard Error of the Mean; TGI = Tumor Growth Inhibition.
1. Introduction
KRN633 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 tyrosine kinases, with IC50 values of 170 nM, 160 nM, and 125 nM, respectively [1]. It is a quinazoline urea derivative that acts primarily as an anti-angiogenic agent, inhibiting VEGF-driven endothelial cell proliferation and showing significant in vivo antitumor efficacy in various xenograft models [2] [1]. A major challenge in its development has been its poor aqueous solubility, which limits its oral absorption and bioavailability [2]. Consequently, high doses were initially required to achieve substantial tumor growth suppression in vivo. These notes detail the application of the solid dispersion technique to overcome this limitation, significantly improving the dissolution rate, bioavailability, and ultimate therapeutic window of KRN633 [2].
2. Key Data Summary
The tables below summarize the critical physicochemical, biological, and performance data for KRN633.
Table 1: Physicochemical and In Vitro Pharmacological Profile of KRN633
| Parameter | Details |
|---|---|
| Molecular Formula | C₂₀H₂₁ClN₄O₄ [1] |
| Molecular Weight | 416.86 g/mol [1] |
| CAS Number | 286370-15-8 [1] |
| Primary Mechanism | ATP-competitive inhibitor of VEGFR-1, -2, and -3 [1] |
| IC₅₀ (VEGFR1) | 170 nM [1] |
| IC₅₀ (VEGFR2) | 160 nM [1] |
| IC₅₀ (VEGFR3) | 125 nM [1] |
| IC₅₀ (PDGFRα) | 965 nM [1] |
| IC₅₀ (c-Kit) | 4330 nM [1] |
| In Vitro IC₅₀ (pVEGFR2 in HUVECs) | 1.16 nM [1] |
| In Vitro IC₅₀ (HUVEC Proliferation) | 14.9 nM [1] |
| Thermodynamic Solubility (Crystalline) | Poor, limiting oral absorption [2] |
Table 2: In Vivo Efficacy and Pharmacokinetic Enhancement via Solid Dispersion
| Parameter | Crystalline KRN633 | Solid Dispersion KRN633 |
|---|---|---|
| Relative Bioavailability (Rats) | Baseline | ~7.5-fold increase [2] |
| Typical Effective Dose (Xenograft Models) | 100 mg/kg | 5 - 10 mg/kg (10- to 25-fold lower dose) [2] [1] |
| Tumor Growth Inhibition | Significant at 100 mg/kg | Dramatic inhibition at 5-10 mg/kg [2] |
| Microvessel Density Reduction | Observed at higher doses | Significant reduction at much lower doses [2] |
3. Experimental Protocols
3.1. Protocol: Preparation of KRN633 Solid Dispersion This protocol outlines the method for transforming crystalline KRN633 into a solid dispersion to enhance its dissolution properties [2].
Objective: To create a solid dispersion of KRN633, converting the drug from a crystalline to an amorphous state to improve its dissolution rate and oral bioavailability.
Materials:
Methodology:
Critical Steps & Notes:
3.2. Protocol: In Vitro Dissolution Testing This protocol describes how to evaluate and compare the dissolution profiles of crystalline KRN633 and its solid dispersion form.
4. Workflow and Pathway Visualization
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solid dispersion preparation and the primary mechanism of action of KRN633.
Diagram 1: KRN633 Solid Dispersion Preparation Workflow
Diagram 2: Mechanism of Action and In Vivo Efficacy of KRN633
The application of the solid dispersion technique successfully transformed the physical state of KRN633 from a poorly soluble crystalline form into a readily dissolving amorphous form [2]. This technological intervention led to a dramatic 7.5-fold improvement in bioavailability in rats and enabled significant antitumor efficacy at doses 10- to 25-fold lower than those required for the unmodified crystalline drug [2]. The enhanced formulation allowed for a clear identification of a wide therapeutic window, with doses that robustly inhibited tumor growth and reduced microvessel density without inducing weight loss or signs of renal toxicity like elevated urinary protein [2]. Therefore, the solid dispersion of KRN633 represents a highly effective strategy to develop a potent, orally available anti-angiogenic drug with improved properties for clinical application.
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in numerous pathological conditions, particularly in oncology where tumor growth and metastasis are angiogenesis-dependent. The capillary tube formation assay serves as a fundamental in vitro method for evaluating the angiogenic potential of endothelial cells and screening compounds that modulate this process. This assay models the crucial morphological changes that occur during angiogenesis, where endothelial cells undergo differentiation into tube-like structures resembling primitive capillaries. The simplicity, reproducibility, and quantitative nature of this assay have made it a cornerstone in angiogenesis research and drug discovery pipelines. [1]
KRN633 is a potent and selective quinazoline urea-derived inhibitor that specifically targets vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. It functions as an ATP-competitive inhibitor with high specificity for VEGFR-1, VEGFR-2, and VEGFR-3, demonstrating IC₅₀ values of 170 nM, 160 nM, and 125 nM, respectively. Its mechanism involves inhibition of VEGF-induced VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.16 nM, thereby disrupting downstream signaling cascades essential for endothelial cell proliferation, migration, and ultimately, tube formation. KRN633 exhibits remarkable selectivity, showing significantly weaker activity against other receptor tyrosine kinases including PDGFR-α/β and c-Kit, and does not inhibit FGFR-1, EGFR, or c-Met phosphorylation. [2] [3]
Table 1: Quantitative Inhibitory Profile of KRN633
| Parameter | Value | Experimental Context |
|---|---|---|
| VEGFR-1 IC₅₀ | 170 nM | Cell-free kinase assay |
| VEGFR-2 IC₅₀ | 160 nM | Cell-free kinase assay |
| VEGFR-3 IC₅₀ | 125 nM | Cell-free kinase assay |
| VEGFR-2 Phosphorylation IC₅₀ | 1.16 nM | HUVECs, ligand-induced |
| HUVEC Proliferation IC₅₀ | 14.9 nM | VEGF-driven |
| PDGFR-β IC₅₀ | 130 nM | Cellular context |
| c-Kit IC₅₀ | 8.01 nM | Cellular context |
| Antitumor Efficacy | 20-100 mg/kg | In vivo xenograft models |
Table 2: Experimental Parameters for Tube Formation Assay with KRN633
| Parameter | Specification | Notes |
|---|---|---|
| Cell Type | HUVECs or ECFCs | HUVECs most commonly used |
| Coating Matrix | Matrigel (Phenol Red-Free) | Growth factor-reduced recommended |
| Cell Seeding Density | 1.5-2.0 × 10⁵ cells/well | 24-well plate format |
| KRN633 Concentration Range | 0.01-10 μM | Dissolved in DMSO |
| Treatment Duration | 6-48 hours | Time-dependent effects observed |
| Key Readout Parameters | Tube length, branch points, mesh areas | Quantified via image analysis |
| Serum Concentration | 2% FBS | Reduced to minimize VEGF contribution |
The concentration-dependent inhibition of tube formation by KRN633 occurs at nanomolar concentrations, consistent with its potency against VEGFR-2 phosphorylation. Research demonstrates that KRN633 effectively suppresses capillary tube formation of endothelial cells while showing no direct cytotoxic effects on various cancer cell lines at concentrations up to 10 μM, confirming its specific anti-angiogenic mechanism rather than general cytotoxicity. This selectivity profile is particularly valuable for distinguishing specific anti-angiogenic activity from nonspecific cellular toxicity in experimental settings. [4] [3]
The endothelial tube formation assay requires careful attention to cell preparation, matrix conditions, and timing to generate reproducible and biologically relevant results. The following protocol has been optimized for HUVECs but can be adapted for other endothelial cell types including endothelial colony-forming cells (ECFCs) which demonstrate enhanced proliferative capacity and defined angiogenic characteristics. [5]
Materials Required:
Procedure:
For more comprehensive analysis of tube formation dynamics, consider implementing a real-time monitoring approach that captures the entire tubulogenesis process rather than single timepoint measurements. This advanced methodology provides insights into the temporal effects of KRN633 on tube formation, maturation, and regression. [5]
Enhanced Protocol Modifications:
This extended monitoring approach reveals that KRN633 not only inhibits initial tube formation but also disrupts tube stabilization and accelerates regression in a concentration-dependent manner. The IC₅₀ values for KRN633 may vary at different observation timepoints, highlighting the importance of temporal assessment for comprehensive compound characterization. [5]
Consistent image acquisition and analysis protocols are essential for generating reliable, quantitative data. Following the incubation period, capture multiple non-overlapping images per well using phase-contrast microscopy at 4× or 10× magnification. For each experimental condition, aim for at least 3-5 technical replicates and 3 biological replicates to ensure statistical robustness. [6] [5]
Recommended Imaging Parameters:
The Angiogenesis Analyzer for ImageJ represents a sophisticated, open-source tool specifically designed for quantitative analysis of capillary tube formation assays. This software extracts characteristic elements of endothelial networks through a series of algorithmic processing steps that identify junctions, segments, and meshes. [6]
Key Analysis Steps:
Critical Parameters for Quantification:
The Angiogenesis Analyzer tool avoids requirements for extensive image pretreatment or online computation services, functioning as a fully integrated program within the ImageJ environment. It provides hierarchical data as vectorial objects modeling the analyzed structures at different levels, offering more biologically relevant information than simple binary measurements. [6]
Optimal Assay Conditions: Several factors significantly influence tube formation assay outcomes and should be carefully controlled:
Common Challenges and Solutions:
The capillary tube formation assay represents a robust, reproducible method for evaluating the anti-angiogenic activity of KRN633. When properly executed with appropriate controls and quantification methods, this assay provides critical insights into compound efficacy and mechanism of action. The application of advanced analytical tools like the Angiogenesis Analyzer for ImageJ and real-time monitoring approaches significantly enhances the depth and quality of data obtained. KRN633 demonstrates potent, selective inhibition of VEGFR signaling that effectively disrupts capillary tube formation at nanomolar concentrations, supporting its further investigation as a promising anti-angiogenic therapeutic agent.
Diagram 1: KRN633 Mechanism of Action - This diagram illustrates how KRN633 competitively inhibits VEGFR-2 tyrosine kinase activity by blocking ATP binding, thereby preventing downstream signaling pathways that lead to endothelial cell proliferation and tube formation.
Diagram 2: Tube Formation Assay Workflow - This flowchart outlines the key steps in performing the capillary tube formation assay with KRN633, from initial Matrigel coating to final data analysis using specialized software.
KRN633 is a potent, selective, cell-permeable, reversible, and ATP-competitive inhibitor of vascular endothelial growth factor receptors (VEGFRs) that has demonstrated significant anti-angiogenic properties in various experimental models. This quinazoline urea derivative specifically targets VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases with high selectivity, making it an invaluable research tool for investigating VEGF-dependent signaling pathways and angiogenesis mechanisms [1] [2] [3]. The compound exhibits potent antitumor activity in vivo by inhibiting tumor vessel formation and vascular permeability, despite lacking direct cytotoxicity against cancer cells in vitro, highlighting its specific action on the tumor vasculature [1] [3]. These properties have established KRN633 as a crucial compound for studying angiogenic processes and developing anti-angiogenic therapies.
KRN633 functions as a competitive ATP-binding site inhibitor that directly targets the intracellular tyrosine kinase domains of VEGFRs. The compound exhibits differential inhibition across the VEGFR family, with IC₅₀ values of 170 nM for VEGFR1 (Flt-1), 160 nM for VEGFR2 (KDR/Flk-1), and 125 nM for VEGFR3 (Flt-4) in cell-free kinase assays [1] [4] [3]. This targeted inhibition is particularly effective against VEGF-driven signaling cascades, as KRN633 demonstrates remarkable potency in cellular contexts, inhibiting VEGF-induced VEGFR-2 phosphorylation in HUVECs with an IC₅₀ of 1.16 nM [1] [3]. The dramatic increase in cellular potency compared to enzyme assays suggests favorable cellular uptake and accumulation, or potentially synergistic effects on interconnected signaling pathways.
KRN633 exhibits excellent kinase selectivity within the receptor tyrosine kinase family. While it potently inhibits VEGFR1-3, it shows only weak activity against related receptors including PDGFR-α (IC₅₀ = 965 nM), c-Kit (IC₅₀ = 4,330 nM), and PDGFR-β (IC₅₀ = 9,850 nM) [1]. Importantly, KRN633 does not significantly block the phosphorylation of FGFR-1, EGFR, or c-Met in cells, confirming its specificity for VEGFRs [1] [3]. This selective profile makes KRN633 particularly valuable for discerning VEGF-specific effects in complex biological systems where multiple signaling pathways may be active.
The inhibition of VEGFR tyrosine kinase activity by KRN633 results in suppression of key downstream signaling mediators. The compound effectively inhibits VEGF-dependent phosphorylation of MAP kinases ERK1 and ERK2 with IC₅₀ values of 3.51 nM and 6.08 nM, respectively [1] [3]. Additionally, KRN633 modulates the Akt and ERK phosphorylation signaling pathways, leading to inhibition of hypoxia-induced transcriptional activation of HIF-1α in a concentration-dependent manner (IC₅₀ = 3.79 μM) [1] [3]. This effect on HIF-1α signaling suggests potential application in targeting the hypoxic tumor microenvironment, where HIF-1α plays a crucial role in adaptive responses.
Figure 1: Mechanism of KRN633 Inhibition of VEGF Signaling Pathway. KRN633 acts as an ATP-competitive inhibitor of VEGFR tyrosine kinases, blocking downstream signaling cascades including PKC/PKD, MAPK, and PI3K/Akt pathways. This inhibition prevents HDAC7 phosphorylation and nuclear export, ultimately suppressing VEGF-driven cellular responses including proliferation, migration, and tube formation. VEGF = Vascular Endothelial Growth Factor; VEGFR = VEGF Receptor; HDAC7 = Histone Deacetylase 7.
Table 1: Kinase Inhibition Profile of KRN633 [1] [4] [3]
| Target | IC₅₀ (nM) | Cellular Assay IC₅₀ | Biological Significance |
|---|---|---|---|
| VEGFR1 (Flt-1) | 170 | 11.7 nM (tyrosine phosphorylation) | Placental development, monocyte migration |
| VEGFR2 (KDR/Flk-1) | 160 | 1.16 nM (tyrosine phosphorylation) | Primary mediator of mitogenic signaling |
| VEGFR3 (Flt-4) | 125 | Not determined | Lymphatic endothelial cell function |
| PDGFR-α | 965 | Not determined | Weak cross-reactivity |
| c-Kit | 4,330 | 8.01 nM (tyrosine phosphorylation) | Minimal cross-reactivity |
| PDGFR-β | 9,850 | 130 nM (tyrosine phosphorylation) | Minimal cross-reactivity |
Table 2: Cellular Activity of KRN633 in Various Assay Systems [1] [2] [3]
| Assay Type | Cell Line/System | IC₅₀/Effective Concentration | Experimental Readout |
|---|---|---|---|
| VEGF-driven proliferation | HUVECs | 14.9 nM | 50% inhibition of cell proliferation |
| FGF-driven proliferation | HUVECs | ~3,000 nM | Weak suppression at high concentration |
| Tube formation | HUVECs | ~10 nM (50% inhibition) | Inhibition of capillary-like structure formation |
| Hypoxia-induced HIF-1α activation | Various cancer cells | 3.79 μM | Transcriptional inhibition |
| MAPK signaling | HUVECs | 3.51 nM (ERK1) 6.08 nM (ERK2) | Phosphorylation inhibition |
The VEGF-driven proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs) represents a cornerstone method for evaluating the anti-angiogenic potency of KRN633. This assay specifically measures the compound's ability to inhibit VEGF-mediated endothelial cell proliferation, which is a critical step in the angiogenesis process [1] [2]. The exceptional sensitivity of HUVECs to VEGF stimulation, combined with the central role of VEGFR-2 signaling in endothelial proliferation, makes this assay system particularly relevant for investigating angiogenic inhibitors. The protocol outlined below has been optimized to ensure robust and reproducible results that accurately reflect the compound's efficacy in disrupting VEGF-dependent proliferation pathways [1] [3].
Figure 2: Experimental Workflow for VEGF-Driven HUVEC Proliferation Assay. The procedure involves plating HUVECs, allowing cell attachment, treating with KRN633 dilutions and VEGF stimulus, followed by a 96-hour treatment period before viability assessment. Appropriate controls must be included in parallel for accurate data interpretation.
Cell Seeding and Pre-culture
Compound Preparation and Treatment
Proliferation Period and Viability Assessment
For direct assessment of VEGFR kinase inhibition, cell-free kinase assays can be performed using recombinant VEGFR proteins:
KRN633 has demonstrated significant antitumor activity across multiple in vivo tumor xenograft models representing diverse tissue origins, including lung (A549), colon (HT29, Ls174T), and prostate (LNCap, DU145) cancers [1] [2]. Oral administration of KRN633 at 100 mg/kg/d produced substantial tumor growth inhibition, with twice-daily administration at 100 mg/kg inducing approximately 90% growth inhibition of HT29 tumors [1] [3]. Notably, KRN633 treatment caused regression of some well-established tumors and those that had regrown after treatment cessation, suggesting potent and durable anti-angiogenic effects [2]. The compound was well-tolerated in these models with no significant effects on body weight or general animal health, indicating a favorable therapeutic window [1] [2].
The VEGF signaling pathway represents a central regulatory axis in physiological and pathological angiogenesis. VEGF binding to its receptors, particularly VEGFR-2, initiates multiple downstream signaling cascades including PKC/PKD, MAPK, and PI3K/Akt pathways [6]. Recent research has elucidated the role of histone deacetylase 7 (HDAC7) as a critical nuclear mediator of VEGF signaling, with phosphorylation and nuclear export of HDAC7 serving as a molecular switch that regulates VEGF-responsive genes in endothelial cells [6]. This pathway dynamically controls endothelial cell proliferation, migration, and tube formation—all essential processes for angiogenesis that are effectively inhibited by KRN633 through its action on upstream VEGFR signaling [1] [6].
KRN633 represents a valuable research tool for specifically investigating VEGF-dependent signaling and angiogenesis processes. The detailed protocols provided herein for VEGF-driven proliferation assays enable researchers to reliably evaluate the compound's activity and mechanism of action. The high selectivity of KRN633 for VEGFRs, combined with its well-characterized cellular and in vivo effects, establishes it as an excellent compound for dissecting VEGF pathway biology and validating VEGFR inhibition as a therapeutic strategy for angiogenesis-dependent diseases.
KRN633 is a potent, ATP-competitive inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases with demonstrated anti-angiogenic and antitumor activity in preclinical models. This quinazoline urea derivative selectively targets VEGFR-1, VEGFR-2, and VEGFR-3 with IC₅₀ values of 170 nM, 160 nM, and 125 nM, respectively, while showing significantly lower activity against other tyrosine kinases including PDGFR-α/β and c-Kit [1] [2]. The compound works by inhibiting VEGF-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.16 nM, thereby blocking downstream MAPK signaling pathways and suppressing endothelial cell proliferation and tube formation [1] [2]. Due to its poor aqueous solubility, appropriate preparation of stock solutions and formulations is critical for obtaining reliable experimental results. These application notes provide detailed protocols for preparing KRN633 stock solutions, in vitro cell-based assays, and in vivo formulations to support researchers in conducting physiologically relevant investigations of this VEGFR inhibitor.
Understanding the chemical properties and solubility characteristics of KRN633 is fundamental for developing robust experimental protocols. The compound has a molecular weight of 416.86 g/mol and the molecular formula is C₂₀H₂₁ClN₄O₄ [1] [3] [4]. The CAS registry number for KRN633 is 286370-15-8, which should be used for proper material identification and tracking [1] [3] [4].
KRN633 is characterized by limited aqueous solubility but demonstrates good solubility in dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation. The following table summarizes the available solubility data from multiple suppliers:
Table 1: Solubility Profile of KRN633 in Various Solvents
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | Soluble | 9 mg/mL (21.58 mM) | Moisture-absorbing DMSO reduces solubility [1] |
| DMSO | Soluble | 25 mg/mL (59.97 mM) | Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [3] |
| DMSO | Soluble | 3 mg/mL | Clear solution when warmed [4] |
| Water | Insoluble | - | Not recommended for direct dissolution [1] |
| Ethanol | Insoluble | - | Not recommended for stock preparation [1] |
Storage Conditions: KRN633 should be stored as a solid powder at -20°C, protected from light and moisture [1] [5] [4]. Under these conditions, the powder remains stable for at least 24 months from the date of receipt [5].
Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month without significant degradation [3] [5]. However, for optimal results, it is recommended to use freshly prepared solutions whenever possible [5].
Moisture Sensitivity: KRN633 is sensitive to moisture, and DMSO is hygroscopic. Using freshly opened DMSO containers with minimal exposure to atmospheric humidity is crucial for maintaining solution integrity and achieving target concentrations [1] [3].
Preparation of high-quality stock solutions is critical for obtaining consistent and reproducible experimental results with KRN633. The following protocol describes the recommended procedure for preparing 10 mM and 50 mM DMSO stock solutions.
Weighing Procedure:
Dissolution Process:
Aliquoting and Storage:
Table 2: Troubleshooting Guide for Stock Solution Preparation
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation observed | Solution cooled below room temperature | Warm solution to room temperature and vortex; if precipitate persists, briefly sonicate |
| Lower than expected activity | Degradation due to improper storage or moisture | Prepare fresh stock solution with new DMSO aliquot |
| Inconsistent results between experiments | Freeze-thaw degradation or concentration inaccuracy | Use single-use aliquots; verify concentration spectroscopically |
| Poor dissolution | Old DMSO with high water content | Use fresh anhydrous DMSO; consider molecular sieves for DMSO storage |
KRN633 has been extensively evaluated in various cell-based assays, primarily focusing on its effects on endothelial cell function and tumor biology. The following protocols outline key methodologies for investigating the anti-angiogenic properties of KRN633.
The inhibition of VEGF-driven endothelial cell proliferation is a hallmark of VEGFR-2 inhibitors like KRN633. This protocol is adapted from established methods using HUVECs [1] [2].
Cell Culture: Maintain HUVECs in appropriate endothelial cell growth medium supplemented with 10% FBS and endothelial growth factors. Use cells between passages 3-6 for all experiments.
Assay Setup:
Viability Assessment:
Expected Results: KRN633 typically inhibits VEGF-driven HUVEC proliferation with an IC₅₀ of approximately 14.9 nM, while showing minimal effects on FGF-driven proliferation even at much higher concentrations (up to 3 μM) [1].
This assay evaluates the anti-angiogenic activity of KRN633 by assessing its ability to disrupt endothelial cell morphogenesis and tube formation.
Matrix Preparation:
Cell Plating and Treatment:
Quantification and Analysis:
The following workflow diagram illustrates the key experimental procedures for evaluating KRN633 activity in cellular models:
Diagram 1: Experimental workflow for KRN633 applications showing stock solution preparation through in vitro and in vivo evaluation methods.
This protocol assesses the direct target engagement of KRN633 by measuring inhibition of VEGF-induced VEGFR-2 phosphorylation in HUVECs [1].
Cell Treatment and Lysis:
Immunoblotting:
Table 3: Summary of Key In Vitro Assay Parameters for KRN633
| Assay Type | Cell Line/System | KRN633 Concentration Range | Key Readout | Reference IC₅₀/EC₅₀ |
|---|---|---|---|---|
| VEGFR-2 phosphorylation | HUVECs | 0.1 - 1000 nM | Phospho-VEGFR-2 inhibition | 1.16 nM [1] |
| VEGF-driven proliferation | HUVECs | 0.01 - 10000 nM | Cell viability (WST-1/MTT) | 14.9 nM [1] |
| Capillary tube formation | HUVECs/Matrigel | 1 - 1000 nM | Total tube length | ~50% inhibition at 10 nM [1] |
| Cancer cell viability | Various tumor cell lines | 0.01 - 10 μM | Cell proliferation | >10,000 nM (weak activity) [1] |
| HIF-1α transcriptional activation | A549, others | 0.1 - 10 μM | Reporter gene expression | 3.79 μM [1] |
The poor aqueous solubility of KRN633 presents challenges for in vivo administration that can be addressed through appropriate formulation strategies. The following protocols describe effective methods for preparing KRN633 for animal studies.
For routine in vivo efficacy studies in xenograft models, KRN633 is typically administered as a suspension in aqueous vehicles [1].
Vehicle Preparation:
Suspension Preparation:
Administration:
To overcome the limitations of conventional suspensions, a solid dispersion formulation has been developed that significantly improves the oral bioavailability of KRN633 [6].
Solid Dispersion Preparation:
Performance Characteristics:
The antitumor activity of KRN633 has been demonstrated in various xenograft models following the general protocol below [1] [2]:
Tumor Implantation:
Treatment and Monitoring:
Expected Outcomes:
Implementing appropriate quality control measures ensures the reliability and reproducibility of experimental results with KRN633.
Purity Verification:
Stock Solution Validation:
Functional Assay Controls:
The following diagram illustrates the signaling pathways targeted by KRN633 and the experimental approaches for evaluating its activity:
Diagram 2: KRN633 mechanism of action and corresponding experimental assays. KRN633 inhibits VEGFR-2 tyrosine kinase activity in an ATP-competitive manner, blocking downstream signaling pathways and ultimately suppressing angiogenesis, with specific assays available to evaluate each step in this pathway.
These comprehensive application notes provide detailed methodologies for preparing KRN633 stock solutions and formulations, along with well-established protocols for evaluating its biological activity. The exceptional selectivity of KRN633 for VEGFR-1, VEGFR-2, and VEGFR-3 makes it a valuable tool compound for studying VEGF signaling pathways in angiogenesis research. The recommended protocols for stock solution preparation emphasize the importance of using anhydrous DMSO and proper storage conditions to maintain compound integrity. For in vivo applications, the solid dispersion formulation offers significant advantages in bioavailability and efficacy. By following these standardized protocols, researchers can ensure consistent and reproducible results when investigating the anti-angiogenic and potential antitumor activities of KRN633 in various experimental systems.
The table below summarizes the core solubility information and common preparation issues for KRN633.
| Question | Answer & Quantitative Data |
|---|---|
| What is the solubility of KRN633 in DMSO? | ~6-9 mg/mL (approx. 14.39-21.58 mM) [1] [2] [3]. |
| What is the appearance of the solution? | The compound should dissolve into a clear solution [2]. |
| Why is my solution not clear? | The product may be insoluble if it adheres to the vial's cap/neck during shipping. Shake the vial gently to make the powder fall to the bottom before opening [1]. |
| How should I store stock solutions? | Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Solutions stored at -20°C are generally stable for about one year [4] [2] [3]. |
| What is a major cause of solubility problems? | Moisture-absorbing (hygroscopic) DMSO significantly reduces solubility. Always use freshly opened, anhydrous DMSO [1] [2]. |
The diagram below outlines the workflow for reliably preparing a KRN633 stock solution.
Step-by-Step Instructions:
A significant challenge with KRN633 is its poor water solubility, which leads to low bioavailability in animal studies. The solid dispersion technique has been successfully used to overcome this [5].
This process transforms the crystalline drug into an amorphous state, dramatically improving its dissolution rate and absorption. Studies show that the solid dispersion form of KRN633 can enhance bioavailability in rats by approximately 7.5-fold and achieve equivalent tumor growth inhibition at 10- to 25-fold lower doses compared to the pure crystalline compound [5].
The workflow below illustrates the conceptual approach to this advanced formulation.
For animal studies where DMSO is not suitable, KRN633 can be administered orally as a suspension. One validated method is to prepare a homogeneous suspension using 0.5% methylcellulose with 0.2% Tween 80 at a concentration of 10 mg/mL [2].
For a quick overview, the table below summarizes the core characteristics of KRN633.
| Property | Specification |
|---|---|
| Molecular Weight | 416.86 [1] |
| Molecular Formula | C₂₀H₂₁ClN₄O₄ [1] |
| CAS No. | 286370-15-8 [1] |
| Primary Mechanism | ATP-competitive inhibitor of VEGFR-1, -2, and -3 [1] |
| In Vitro DMSO Solubility | 9 mg/mL (21.58 mM) [1] |
| In Vivo Solvent | 0.5% methylcellulose + 0.2% Tween 80 [1] |
KRN633 is a quinazoline urea derivative that acts as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), with higher selectivity for VEGFRs over other related tyrosine kinases [1]. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key targets.
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR-3 (Flt-4) | 125 [1] |
| VEGFR-2 (KDR) | 160 [1] |
| VEGFR-1 (Flt-1) | 170 [1] |
| PDGFR-α | 965 [1] |
| c-Kit | 4330 [1] |
The following diagram illustrates the primary signaling pathway inhibited by KRN633 and its specific molecular target.
Diagram 1: KRN633 inhibits VEGF signaling by competitively binding VEGFR-2 at the ATP site, preventing autophosphorylation and downstream signaling.
Q1: Why is the in vivo efficacy of KRN633 low despite promising in vitro activity?
Q2: What is the therapeutic window for KRN633, and how was it identified?
Q3: What are critical safety considerations when designing in vivo studies with KRN633?
Q4: How should I prepare a working solution of KRN633 for in vivo administration?
This protocol is used to determine the IC₅₀ values of KRN633 against various recombinant VEGF receptors.
This assay evaluates the potency of KRN633 in inhibiting VEGF-driven proliferation of human umbilical vein endothelial cells (HUVECs).
This protocol assesses the antitumor activity of KRN633 in animal models.
The following diagram outlines the workflow for the in vivo xenograft study.
Diagram 2: Key steps in an in vivo xenograft study to evaluate the efficacy and safety of KRN633.
The table below summarizes the key stability data and storage conditions for KRN633 from supplier specifications and research literature.
| Parameter | Specification | Remarks / Source |
|---|---|---|
| Molecular Weight | 416.86 g/mol | [1] [2] |
| Physical Form | Solid (white to off-white) | [2] |
| Stability (Solid) | -20°C for 3 years; 4°C for 2 years | Stored as powder; [2] |
| Solubility (DMSO) | 9-25 mg/mL (21.58 - 59.97 mM) | Use fresh, moisture-absorbing DMSO; [1] [2] |
| Stability (Solution) | -80°C for 2 years; -20°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles; [2] |
| Aqueous Solubility | Insoluble in water | [1] |
| In Vivo Formulation | 0.5% methylcellulose + 0.2% Tween 80 | Forms a homogeneous suspension at 10 mg/mL; [1] |
Preparing Stock Solutions For in vitro assays, KRN633 is typically dissolved in DMSO.
Preparing for Animal Studies For oral administration (gavage) in rodent xenograft models, a suspension is the preferred formulation.
Here are solutions to common challenges you might encounter when working with KRN633.
| Issue | Possible Cause | Solution |
|---|---|---|
| Precipitation in solution | Solution stored improperly or for too long; use of old DMSO. | Ensure fresh DMSO is used. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. [1] [2] |
| Low bioavailability in vivo | Poor aqueous solubility of the crystalline drug. | Consider formulating as a solid dispersion, which dramatically improves dissolution rate and absorption. [4] |
| Unexpected cell death in non-endothelial lines | Off-target effects at high concentrations. | Verify concentration used in assays. KRN633 is not cytotoxic to most cancer cells in vitro at typical doses (IC50 for HUVEC proliferation is 14.9 nM). [1] [3] |
| Weak antitumor effect *in vivo* | Trough serum concentration may be too low. | The antitumor activity is more dependent on trough concentration than peak concentration. Adjust dosing schedule (e.g., twice-daily dosing) to maintain effective levels. [3] |
To help design and interpret your experiments, this diagram outlines the compound's mechanism and a typical in vivo efficacy workflow.
Mechanism of KRN633 from administration to therapeutic effect.
Q1: What is the primary mechanism of action of KRN633? A1: KRN633 is a potent, ATP-competitive small-molecule inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR). It specifically inhibits tyrosine kinase activity of VEGFR1, VEGFR2, and VEGFR3 with IC50 values of 170 nM, 160 nM, and 125 nM, respectively. This action blocks VEGF-driven signaling in endothelial cells, suppressing proliferation and new blood vessel formation (angiogenesis) that tumors need to grow [1] [3].
Q2: Does KRN633 have direct cytotoxic effects on cancer cells? A2: Generally, no. In vitro studies across various cancer cell lines (e.g., A549, HT29, DU145) show that KRN633 is not directly cytotoxic, even at concentrations up to 10 μM. Its potent antitumor activity in vivo is attributed to its anti-angiogenic effect, effectively starving the tumor of its blood supply [1] [3].
Q3: What is the therapeutic window of KRN633 like? A3: Studies suggest a favorable therapeutic window, especially for the solid dispersion formulation. In rat xenograft models, the solid dispersion form showed significant antitumor activity at doses that did not cause weight loss or elevate urinary protein levels, indicating a wide range of doses where the drug is effective but not overly toxic [4].
Mechanism of Action: KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs). It primarily inhibits VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase activity, which suppresses VEGF-driven signaling pathways, leading to the inhibition of tumor angiogenesis and growth [1] [2].
The following diagram illustrates the primary signaling pathway targeted by KRN633 and its cellular consequences.
Quantitative Profiling: The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of KRN633 against key tyrosine kinase receptors. [1]
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| VEGFR3 (Flt-4) | 125 nM | Cell-free kinase assay |
| VEGFR2 (KDR) | 160 nM | Cell-free kinase assay |
| VEGFR1 (Flt-1) | 170 nM | Cell-free kinase assay |
| PDGFRα | 965 nM | Cell-free kinase assay |
| c-Kit | 4330 nM | Cell-free kinase assay |
| VEGFR2 Phosphorylation | 1.16 nM | In HUVECs |
| HUVEC Proliferation | 14.9 nM | VEGF-driven |
Typical In Vivo Protocol: The following data is summarized from animal xenograft studies. [1]
| Parameter | Typical Specification |
|---|---|
| Animal Models | Athymic mice (BALB/cA, Jcl-nu) and rats (F344/N, Jcl-rnu) with various tumor cell line xenografts (e.g., A549, HT29). |
| Dosage | 20 - 100 mg/kg |
| Route & Frequency | Oral gavage (p.o.), once daily. For some models, twice-daily administration was used for enhanced effect. |
| Vehicle | 0.5% methylcellulose + 0.2% Tween 80 |
| Reported Tolerability | Generally well-tolerated with no significant effects on body weight or general health reported in tumor efficacy studies. [2] |
Body Weight Considerations:
Q1: The anti-tumor efficacy of KRN633 in my mouse xenograft model is lower than expected. What could be the cause?
Q2: How do I prepare a stable suspension of KRN633 for in vivo oral gavage?
Q3: I am observing weight loss in my treatment group. Is this a direct effect of KRN633?
This guide synthesizes information from scientific literature for research purposes only. KRN633 is a research compound, not an approved drug. All experimental procedures involving animals must be reviewed and approved by the relevant Institutional Animal Care and Use Committee (IACUC) and must conform to applicable animal welfare regulations.
Q: What is the mechanism behind proteinuria caused by KRN633?
KRN633 is an ATP-competitive inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), with IC50 values of 170 nM for VEGFR1, 160 nM for VEGFR2, and 125 nM for VEGFR3 [1]. While this action inhibits angiogenesis in tumors, it also affects healthy glomeruli, the kidney's filtering units.
VEGF signaling is crucial for maintaining the health and function of podocytes and endothelial cells in the glomeruli. Inhibiting this pathway with KRN633 can lead to:
This damage compromises the kidney's filter, allowing plasma proteins like albumin to leak into the urine. The following diagram illustrates this core mechanism.
The table below summarizes the key inhibitory profile of KRN633, which is essential for understanding its potency and potential off-target effects [1].
| Target | IC50 (nM) | Description |
|---|---|---|
| VEGFR3 (Flt-4) | 125 | Primary target, most potent inhibition |
| VEGFR2 (KDR) | 160 | Primary target, key receptor in angiogenesis |
| VEGFR1 (Flt-1) | 170 | Primary target |
| PDGFR-α | 965 | Weaker, off-target inhibition |
| c-Kit | 4330 | Much weaker, off-target inhibition |
Key In Vitro Findings:
Q: What are the best methods to detect and monitor proteinuria in animal studies?
Monitoring proteinuria is crucial for assessing the safety and toxicity profile of KRN633 in vivo. The recommended workflow involves initial screening with semi-quantitative tests followed by confirmation with precise quantitative methods.
1. Screening with Urine Test Strips Advanced test strips like the Clinitek ATLAS Pro12 offer improved sensitivity. Key features include [3]:
2. Quantitative Confirmatory Tests For accurate measurement, use quantitative methods on collected urine samples.
Q: How should proteinuria be managed in a pre-clinical research setting?
Monitoring Schedule: There are no standardized guidelines for animal studies, but periodic monitoring is essential. A proposed schedule based on clinical practice is [2]:
Management Strategies:
The table below summarizes the core quantitative data for KRN633, which is crucial for planning and troubleshooting your experiments.
| Parameter | Details |
|---|---|
| Molecular Weight | 416.86 g/mol [1] [2] [3] |
| CAS Number | 286370-15-8 [1] [2] [3] |
| Primary Targets (IC₅₀) | VEGFR1: 170 nM; VEGFR2: 160 nM; VEGFR3: 125 nM [1] [2] |
| Secondary Targets (IC₅₀) | PDGFRα: 965 nM; c-Kit: 4330 nM [1] [2] |
| Cellular IC₅₀ (HUVECs) | Inhibition of VEGF-induced VEGFR2 phosphorylation: 1.16 nM [1] [2] |
| In Vivo Efficacy (Mouse/Rat Xenografts) | Significant tumor growth inhibition at 20-100 mg/kg (oral gavage, once daily) [2]. Up to ~90% growth inhibition with 100 mg/kg twice daily [1] [2]. |
| Role of Trough Concentration | Trough serum concentration has a more significant impact on antitumor activity than the maximum serum concentration (Cₘₐₓ) [4]. |
| Notable Off-Targets (Not Inhibited) | FGFR-1, EGFR, c-Met [1] [2] |
Here are the detailed methodologies for key experiments involving KRN633, as cited in the literature.
This protocol is used to determine the IC₅₀ values of KRN633 against recombinant VEGFRs.
This assay evaluates the anti-proliferative effect of KRN633 on VEGF-driven endothelial cells.
This is a standard protocol for evaluating the antitumor efficacy of KRN633 in vivo.
Q1: The in vivo efficacy of my KRN633 treatment is inconsistent. What could be the cause?
Q2: My experiment involves fetal or placental development. Are there special considerations for using KRN633?
Q3: How selective is KRN633 for VEGFRs compared to other kinases?
The following diagrams illustrate the mechanism of action of KRN633 and a generalized workflow for evaluating its activity in research.
Diagram 1: Mechanism of Action of KRN633. KRN633 acts as an ATP-competitive inhibitor of VEGFR-2. By binding to the ATP binding site, it blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways (like MAPK/ERK and PI3K/Akt), ultimately inhibiting processes critical for angiogenesis [4] [1] [8].
Diagram 2: Experimental Workflow for KRN633 Research. A recommended workflow for evaluating KRN633, progressing from target validation in cell-free systems to functional cellular assays and finally to in vivo efficacy studies, highlighting the critical step of using an optimized formulation [1] [5] [2].
KRN633 is a quinazoline urea derivative that potently inhibits VEGFR tyrosine kinases with high selectivity over other related kinases [1] [2].
Table 1: Kinase Inhibition Profile of KRN633
| Kinase Target | IC₅₀ Value | Notes |
|---|---|---|
| VEGFR1 (Flt-1) | 170 nM [2] [3] [4] | Highly selective for VEGFR family |
| VEGFR2 (KDR) | 160 nM [2] [3] [4] | Primary functional receptor for angiogenesis |
| VEGFR3 (Flt-4) | 125 nM [2] [3] [4] | Primarily involved in lymphangiogenesis |
| PDGFR-α | 965 nM [2] | Over 6 times less potent than for VEGFR2 |
| c-Kit | 4330 nM [2] [3] | Very weak inhibition |
| FGFR-1, EGFR, c-Met | >10,000 nM [2] | Negligible inhibition at high concentrations |
Table 2: Key Cellular and In Vivo Activities
| Assay Type | Experimental Model / Finding | Key Result |
|---|---|---|
| Cellular Potency | Inhibition of VEGF-driven HUVEC proliferation [1] [2] | IC₅₀ = 14.9 nM |
| Cellular Selectivity | Inhibition of FGF-driven HUVEC proliferation [2] | Weak inhibition (IC₅₀ ≈ 3 µM) |
| Functional Assay | Suppression of capillary tube formation [2] [4] | Confirmed anti-angiogenic effect |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models [1] [2] | Effective against lung, colon, prostate cancers |
The key data supporting KRN633's profile were generated through standardized experimental methods.
KRN633 exerts its effects by competitively inhibiting the ATP-binding site in the tyrosine kinase domain of VEGFRs, primarily VEGFR2 [2]. This blockade prevents the receptor's autophosphorylation and activation, thereby shutting down the downstream pro-angiogenic signaling cascade.
The diagram below illustrates the VEGF/VEGFR2 signaling pathway and how KRN633 inhibits it.
KRN633 is characterized as a type I VEGFR inhibitor, meaning it binds to the active conformation of the kinase ATP-binding pocket [5]. While it was an important tool compound in research, its profile reflects both the opportunities and challenges in this field.
It is critical to highlight that KRN633 is strictly a research-grade compound and is not used as a therapeutic drug. Studies have shown that inhibiting VEGF signaling with a compound like KRN633 during pregnancy can cause severe developmental toxicity, including intrauterine growth restriction in animal models, due to impaired placental and fetal blood vessel development [8].
The table below summarizes the core characteristics and combination potential of these two investigational drugs.
| Feature | KRN633 | Enzastaurin |
|---|---|---|
| Primary Target | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] | Protein Kinase C beta (PKC-β) [2] |
| Primary Mechanism | Inhibits angiogenesis by blocking VEGFR-2 tyrosine kinase activity [1] | Oral multi-kinase suppressor of tumor proliferation, survival, and angiogenesis; inhibits PKC-β and PI3K/AKT pathways [2] [3] |
| Combination with each other | The combination with enzastaurin was at best additive in killing Malignant Pleural Mesothelioma (MPM) cells [1]. |
| Promising Alternative Combinations | Information not available in search results. | - SS1P (Immunotoxin): Synergistic cell death via apoptosis in mesothelin-expressing cells [4].
The key experiments comparing KRN633 and Enzastaurin involved well-established in vitro methodologies.
A 2010 study provides the primary direct comparison of these drugs, using the following protocol [1]:
The study concluded that enzastaurin was more effective than KRN633 at killing MPM cells and that their combination lacked synergy [1].
Research from 2013 details the protocol for enzastaurin's synergistic combination with the immunotoxin SS1P [4]:
The following diagram illustrates the distinct primary targets of KRN633 and Enzastaurin within the VEGF signaling cascade, a pathway critical for tumor angiogenesis and survival.
This diagram shows that while KRN633 acts at the cell surface receptor level, enzastaurin inhibits downstream kinases, explaining their different efficacies and non-synergistic interaction [1].
KRN633 is a quinazoline urea derivative designed as a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1].
The table below summarizes its key pharmacological characteristics based on a preclinical study:
| Characteristic | Profile of KRN633 |
|---|---|
| Primary Target | VEGFR-2 (KDR) Tyrosine Kinase [1] |
| Other Targets | VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4) [1] |
| IC50 for VEGFR-2 | 1.16 nmol/L (in HUVEC cells) [1] |
| Mechanism of Action | Inhibits VEGF-induced VEGFR-2 phosphorylation, MAPK activation, endothelial cell proliferation, and tube formation [1] |
| In Vitro Activity | Suppresses HUVEC proliferation; does not directly inhibit the growth of various cancer cell lines [1] |
| In Vivo Efficacy | Inhibits tumor growth and causes regression in some established lung, colon, and prostate cancer xenograft models in mice and rats [1] |
| Proposed Efficacy Driver | Trough serum concentration (Cmin) more critical than maximum concentration (Cmax) for antitumor activity [1] |
The key experiments that established the profile of KRN633 involved standard preclinical methods [1]:
The following diagram illustrates the primary signaling pathway targeted by KRN633 and similar VEGFR inhibitors.
When interpreting this data, please consider the following:
To conduct a more thorough and direct comparison, I suggest you:
The table below summarizes the key biochemical and cellular characteristics of KRN633 from search results:
| Property | Description |
|---|---|
| Mechanism of Action | ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases [1] [2] [3]. |
| Selectivity | Selective for VEGFR-1, VEGFR-2 (KDR), and VEGFR-3 [1] [2]. |
| IC₅₀ (Cell-Free) | VEGFR1: 170 nM; VEGFR2: 160 nM; VEGFR3: 125 nM [2] [3]. |
| IC₅₀ (Cellular) | Inhibits VEGF-induced VEGFR-2 phosphorylation in HUVECs: 1.16 nM [1]. |
| In Vitro Anti-Angiogenic Effect | Inhibits VEGF-driven HUVEC proliferation (IC₅₀: 14.9 nM) and capillary tube formation [1] [2]. |
KRN633 has been validated in multiple xenograft models. Key findings and common experimental protocols are summarized below.
| Aspect | Experimental Details |
|---|---|
| Animal Models | Athymic mice and rats (BALB/cA Jcl-nu) [1] [2]. |
| Cancer Cell Lines | Lung (A549), colon (Ls174T, HT29), prostate (DU145, LNCaP, PC-3) [1] [2]. |
| Dosing & Administration | Oral administration (p.o.), typically 10-100 mg/kg, once or twice daily [1] [2] [4]. |
| Key Efficacy Findings | • Dosedependently inhibited tumor growth across different cancer types [1]. • Caused regression of some well-established tumors [1]. • Histological analysis revealed reduced microvessel density and decreased vascular permeability in tumors [1]. | | Tolerability | Well tolerated with no significant body weight loss or adverse effects on general health [1]. |
A solid dispersion technique was developed to overcome KRN633's poor water solubility [4]. This formulation:
One study using a zebrafish embryonic xenograft model reported a critical paradoxical effect: while VEGFR inhibitors like KRN633 blocked tumor vascularization and growth, they also enhanced neutrophil migration, which in turn promoted tumor invasion and micrometastasis [5]. This suggests that the therapeutic outcome of VEGFR inhibition may be complex and context-dependent.
For a typical in vivo efficacy study, the general workflow is as follows. The diagram below outlines the key stages of establishing and evaluating a KRN633 xenograft model.
The provided data validates KRN633 as a potent and selective VEGFR inhibitor in preclinical xenograft models. However, the most recent specific study on its efficacy is from 2006 [4], and its current development status for human use is unclear from the search results.
To build a comprehensive comparison guide, you might consider:
KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs), with VEGFR-2 being its primary target. [1] [2] Its effect on vascular permeability is linked to its overall inhibition of VEGF signaling, a key driver of both new blood vessel formation and vessel leakiness.
| Parameter | Details/Value | Experimental Context |
|---|---|---|
| Primary Target | VEGFR-2 (IC₅₀ = 160 nM) [1] | Cell-free kinase assay on recombinant receptors [1] |
| Other Targets | VEGFR-1 (IC₅₀ = 170 nM), VEGFR-3 (IC₅₀ = 125 nM) [1] | Cell-free kinase assay on recombinant receptors [1] |
| Cellular IC₅₀ | 1.16 nM (VEGF-induced VEGFR-2 phosphorylation in HUVECs) [1] | Human Umbilical Vein Endothelial Cells (HUVECs) [1] |
| In Vivo Effect | Reduced vascular permeability and inhibition of tumor angiogenesis [2] | Various human tumor xenograft models in mice/rats [2] |
| Observed Outcome | Decreased vascular permeability in tumor xenografts [2] | Histological analysis of tumors [2] |
The data in the table above are derived from standardized experimental models used in drug discovery.
KRN633 works by blocking the VEGF-VEGFR-2 signaling pathway, which is a central regulator of pathological angiogenesis and vascular hyperpermeability. [3] [4] The following diagram illustrates this mechanism and its functional consequences.
The search results also highlight a modern in vitro method for quantifying vascular permeability, which is relevant for evaluating drugs like KRN633. [5]
The data confirms KRN633 is a potent and selective VEGFR-2 inhibitor that reduces vascular permeability in preclinical models. However, its development status compared to other antiangiogenic drugs is unclear.
To build a more complete comparison guide, you could:
The table below clearly distinguishes the primary mechanisms and targets of KRN633 and the PKC-β inhibitor Enzastaurin.
| Feature | KRN633 | Enzastaurin (PKC-β Inhibitor) |
|---|---|---|
| Primary Target | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] [2] | Protein Kinase C beta (PKC-β) [3] [4] |
| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor [5] [1] | ATP-competitive serine/threonine kinase inhibitor [4] |
| Key IC50 Values | VEGFR-1: 170 nM; VEGFR-2: 160 nM; VEGFR-3: 125 nM [2] | PKC-β: 0.069 µM (69 nM) [3] |
| Selectivity | Selective for VEGFR-1, -2, -3; weaker activity vs. PDGFRα, c-Kit [2] | Relatively high specificity for PKC-β isoform [3] |
| Cellular Action | Inhibits VEGF-induced VEGFR-2 phosphorylation, endothelial cell proliferation, and tube formation [1] [2] | Inhibits phosphorylation of PKC-β and its downstream target, p-AKT; reduces cell viability [3] |
A direct comparative study found that while both Enzastaurin and KRN633 showed some effect in malignant pleural mesothelioma (MPM) models, Enzastaurin was more effective at killing MPM cells than KRN633. The combination of the two drugs was, at best, additive and lacked synergy [3].
For a research-focused audience, the detailed kinase profiling data for KRN633 is essential. The following table summarizes its inhibitory activity (IC50) across a range of kinases, highlighting its selectivity profile.
| Kinase Target | IC50 (nM) | Notes / Experimental Context |
|---|---|---|
| VEGFR3 (Flt-4) | 125 | Primary Target [2] |
| VEGFR2 (KDR) | 160 | Primary Target; Inhibits VEGF-induced phosphorylation in HUVECs (IC50 = 1.16 nM) [1] [2] |
| VEGFR1 (Flt-1) | 170 | Primary Target [2] |
| PDGFRα | 965 | Weaker activity [2] |
| c-Kit | 4330 | Very weak activity [2] |
| FGFR-1, EGFR, c-Met | No inhibition | Does not block phosphorylation in cells at relevant concentrations [2] |
This data confirms that KRN633 is a potent and selective inhibitor of the VEGFR family with minimal off-target effects on other related receptor tyrosine kinases [2].
To facilitate your own research or for critical evaluation, here are the methodologies used to generate the key data in the search results.
The relationship between VEGFR and PKC-β in angiogenesis signaling helps explain the different applications of these inhibitors. The pathway can be summarized as follows:
This diagram illustrates that KRN633 acts upstream by blocking the VEGFR-2 receptor, while Enzastaurin acts downstream by directly inhibiting the PKC-β enzyme. This explains why Enzastaurin was found to decrease phosphorylation of not only PKC-β and AKT but also, surprisingly, the upstream VEGFR-2, positioning PKC-β as a highly attractive target in that specific study [3].
| Cancer Type | Experimental Model | Dosage & Administration | Key Findings & Efficacy |
|---|---|---|---|
| Various Solid Tumors (Lung, Colon, Prostate) | In vivo, tumor xenografts in athymic mice/rats [1] [2] [3] | 20-100 mg/kg, oral gavage (p.o.), once daily [1] [2] [3] | Significant tumor growth inhibition; regression of some well-established tumors; reduced vascular permeability and endothelial cell count [1]. |
| Non-Small Cell Lung Cancer (A549) | In vitro (cell lines) & In vivo (mouse xenograft) [2] [3] | In vivo: 100 mg/kg/d, p.o. [2] [3] | Significant tumor growth inhibition in vivo; not cytotoxic to A549 cells in vitro [2] [3]. |
| Colorectal Cancer (HT29, Ls174T) | In vitro (cell lines) & In vivo (mouse xenograft) [1] [2] [3] | In vivo: 100 mg/kg/d, p.o.; 100 mg/kg twice daily induced ~90% growth inhibition of HT29 tumors [1] [2] [3] | Significant tumor growth inhibition in vivo; not cytotoxic to HT29 or Ls174T cells in vitro [1] [2]. |
| Prostate Cancer (LNCap, DU145) | In vitro (cell lines) & In vivo (mouse xenograft) [1] [2] [3] | In vivo: 100 mg/kg/d, p.o. [1] [2] [3] | Significant tumor growth inhibition in vivo; not cytotoxic to LNCap or DU145 cells in vitro [1] [2]. |
KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are key drivers of tumor angiogenesis [1] [2] [3]. The diagram below illustrates its mechanism.
The experimental data is derived from standardized, widely accepted research methods.
1. Cell-Free Kinase Assay [2] [3]
2. Cellular Assay (HUVEC Proliferation) [1] [2]
3. In Vivo Efficacy Study (Tumor Xenograft Models) [1] [2] [3]
The table below summarizes key experimental findings from the search results regarding KRN633 used in combination with other agents.
| Combination Partner | Experimental Model | Key Findings on Combined Effect | Reference |
|---|---|---|---|
| Enzastaurin (PKC-β inhibitor) | Malignant Pleural Mesothelioma (MPM) cell lines | The combination effect was additive at best and lacked synergy. Enzastaurin was significantly more effective at killing MPM cells than KRN633. [1] | [1] |
| TNF-α (inflammatory cytokine) | Primary Human Coronary Artery Endothelial Cells (pHCAECs) | The combination induced specific cellular changes (translocation of VE-cadherin to the cell nucleus), indicating a modified biological response. [2] | [2] |
For the key experiments cited above, here are the detailed methodologies used.
Study on KRN633 and Enzastaurin [1]
Study on KRN633 and TNF-α [2]
The search results highlight that assessing whether a combination is additive, synergistic, or antagonistic requires specific quantitative models [3] [4] [5]. The following diagram illustrates the logical workflow for applying these models.
The two main models referenced are:
Based on the gathered data, KRN633's role in combination therapy appears complex.
Irritant